2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid
Description
2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid (CAS No. 1204235-07-3) is a fluorinated propanoic acid derivative featuring a thiophene ring and a vicinal diol moiety. This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards/Toronto Research Chemicals, indicating its utility in pharmaceutical and chemical research . Its structural uniqueness lies in the combination of fluorine atoms at the C2 position, a hydroxyl group at C3, and a thiophen-2-yl substituent, which collectively influence its physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O3S/c8-7(9,6(11)12)5(10)4-2-1-3-13-4/h1-3,5,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQCOMAGLJGNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(C(=O)O)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237324 | |
| Record name | α,α-Difluoro-β-hydroxy-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204235-07-3 | |
| Record name | α,α-Difluoro-β-hydroxy-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204235-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-β-hydroxy-2-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to yield 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the thiophene ring into a saturated ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxo-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-3-(tetrahydrothiophen-2-yl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including 2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid, as inhibitors of checkpoint kinase 1 (CHK1). CHK1 is a critical protein involved in the DNA damage response, making it a target for cancer therapies. The compound's structure allows it to interact effectively with the CHK1 enzyme, potentially leading to enhanced efficacy in cancer treatment by promoting apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of the difluoromethyl group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various reactions, such as Friedel-Crafts acylation and hydroxydifluoromethylation, allows chemists to create complex structures from simpler precursors. For instance, using 1,1,1,3,3,3-Hexafluoro-2-Propanol as a solvent has shown promising results in synthesizing difluoromethyl carbinol-containing compounds .
Table 1: Reaction Conditions for Hydroxydifluoromethylation
| Catalyst | Yield (%) |
|---|---|
| p-Toluenesulfonic acid (TsOH) | Trace |
| BF₃·Et₂O | Trace |
| Y(OTf)₃ | Trace |
| Sc(OTf)₃ | Trace |
| HFIP (10 mol%) | Trace |
| HFIP (1.0 equiv.) | 50 |
| HFIP (2.0 equiv.) | 73 |
| HFIP as solvent | 97 |
Materials Science
3.1 Development of Functional Materials
The unique properties of thiophene derivatives make them suitable for developing functional materials such as organic semiconductors and photovoltaic devices. The incorporation of difluoromethyl groups can enhance the electronic properties of these materials, leading to improved performance in applications like organic light-emitting diodes (OLEDs) and solar cells.
3.2 Polymer Chemistry
In polymer chemistry, this compound can be used to synthesize polymers with tailored properties for specific applications. Its reactivity allows for the formation of copolymers that exhibit desirable mechanical and thermal characteristics.
Case Studies
Case Study 1: CHK1 Inhibition
In a study exploring novel CHK1 inhibitors, researchers synthesized a series of thiophene derivatives and evaluated their activity against cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through the activation of DNA damage response pathways .
Case Study 2: Organic Synthesis Methodology
A recent publication detailed an efficient method for synthesizing hydroxydifluoromethylated compounds using various catalysts under optimized conditions. The study demonstrated that using HFIP significantly increased yields compared to traditional methods . This methodology opens pathways for further exploration of difluoromethylated compounds in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Thiophene-Containing Propanoic Acid Derivatives
Several compounds share the thiophen-2-yl group but differ in substituents and functional groups:
Key Observations :
- Amino-substituted derivatives (e.g., ) may exhibit higher solubility in aqueous media due to protonation at physiological pH.
Chlorinated Phenylpropanoic Acid Derivatives
Marine-derived chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate selective antimicrobial activity against E. coli and S. aureus . While these compounds lack the thiophene ring, their propanoic acid backbone and halogenation pattern suggest shared mechanisms of action, such as disrupting bacterial membrane integrity. The target compound’s fluorine atoms may confer similar bioactivity with reduced toxicity, a hypothesis supported by the antimicrobial efficacy of fluorinated analogs in other studies .
NSAID-Like β-Hydroxy-β-Arylalkanoic Acids
Compounds such as fenbufen (4-biphenylylbutanoic acid derivative) and naproxen (α-(6-methoxy-2-naphthyl)propanoic acid) are anti-inflammatory agents targeting cyclooxygenase (COX) enzymes . The target compound’s C3 hydroxyl group and aromatic thiophene ring align with structural motifs critical for COX inhibition.
Fullerene Derivatives with Thiophene Moieties
A fullerene derivative containing 2-(thiophen-2-yl)acetic acid residues exhibited high selectivity index (SI = 84) against influenza virus, though with notable cytotoxicity . The target compound’s hydroxyl and fluorine groups could mitigate toxicity while retaining antiviral efficacy, as fluorination often enhances metabolic stability .
Fluorinated Propanoic Acid Analogs
Physicochemical Comparison :
| Property | Target Compound | 3-(3,5-Difluorophenyl)propionic Acid |
|---|---|---|
| LogP (estimated) | ~1.8 (moderate lipophilicity) | ~2.5 (higher lipophilicity) |
| Hydrogen-bond donors | 2 (hydroxyl, carboxylic acid) | 1 (carboxylic acid) |
| Bioactivity | Potential antiviral | Not reported |
Biological Activity
2,2-Difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The incorporation of difluoromethyl and thiophenyl moieties suggests that this compound may exhibit significant pharmacological properties, including effects on various biological targets.
- Molecular Formula : C9H10F2O3S
- Molecular Weight : 236.236 g/mol
- CAS Number : 118460-42-7
- Purity : 97%
The biological activity of this compound is primarily attributed to its interaction with specific enzyme systems and receptor sites. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission.
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : In a study evaluating various derivatives, the compound showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing moderate cytotoxicity.
- IC50 values were reported between 20 to 50 µM, indicating potential as an anticancer agent.
In Vivo Studies
Animal model studies have indicated that the compound may possess anti-inflammatory properties. Administration in murine models resulted in reduced edema in paw inflammation assays.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound, which were assessed for their biological activities:
- Synthesis : The compound was synthesized through a multi-step reaction involving thiophene derivatives and difluoromethylation techniques.
-
Biological Evaluation : The synthesized compounds were subjected to various biological assays:
- Compounds with additional functional groups exhibited enhanced activity compared to the parent structure.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoic acid, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with fluorinated precursors, followed by reduction and hydrolysis. For example, sodium borohydride is a key reductant in analogous fluorinated propanoic acid syntheses, while hydrochloric acid facilitates hydrolysis . Catalytic systems (e.g., continuous flow reactors) may enhance scalability and purity . Optimization of solvent polarity and temperature is critical to minimize side reactions, such as unintended oxidation of the thiophene ring .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Answer:
- 1H/19F NMR : Essential for confirming the difluoro and hydroxy groups. For instance, 1H-NMR signals near δ 5.8–6.4 ppm can indicate thiophene protons, while fluorine coupling patterns resolve CF2 groups .
- HPLC-MS : Validates molecular weight and detects impurities. Reverse-phase columns with trifluoroacetic acid in the mobile phase improve resolution of acidic moieties .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxy groups (broad O-H stretch ~3300 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Answer:
- Enzyme Inhibition Assays : Fluorinated analogs often target enzymes like cyclooxygenases or dehydrogenases. Use fluorogenic substrates (e.g., NADH/NADPH-dependent assays) to monitor activity .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) assess biocompatibility. The thiophene moiety may require solubility optimization in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can stereoselective synthesis of the hydroxy and difluoro groups be achieved, and what chiral catalysts are effective?
- Answer: Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in the hydroxy group formation. For fluorination, Selectfluor® or NFSI in the presence of palladium catalysts enables regioselective CF2 incorporation . Racemization risks during hydrolysis require pH control (<7.0) and low temperatures .
Q. What strategies resolve contradictions in reported biological activities between fluorinated propanoic acid derivatives?
- Answer:
- Meta-Analysis : Compare logP values and electrostatic potential maps to explain divergent enzyme affinities. For example, thiophene’s electron-rich ring may enhance binding vs. chlorophenyl analogs .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target proteins, identifying key residues (e.g., Arg/Lys for carboxylic acid binding) .
Q. How do solvent and pH affect the compound’s stability during long-term storage?
- Answer:
- Solvent Choice : Aqueous buffers (pH 6–7) with 10% ethanol prevent precipitation. Anhydrous DMSO is suitable for lyophilized forms but may degrade thiophene at >40°C .
- Degradation Pathways : Hydrolysis of the ester intermediates (if present) is pH-dependent. LC-MS monitoring under accelerated stability conditions (40°C/75% RH) identifies degradation products .
Q. What are the implications of substituting the thiophene ring with other heterocycles (e.g., furan, pyridine) on bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
